molecular formula C13H8BrCl2NO B8415973 1-(3-Bromo-4-chlorophenyl)-2-(-6-chloro-2-pyridinyl)ethanone

1-(3-Bromo-4-chlorophenyl)-2-(-6-chloro-2-pyridinyl)ethanone

Cat. No. B8415973
M. Wt: 345.0 g/mol
InChI Key: JNLDACWSVVKSDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07153855B2

Procedure details

In a similar manner as described in Example 1 from ethyl 3-bromo-4-chlorobenzoate (42.6 g, 171 mmol) and 6-chloro-2-picoline (18.7 mL, 171 mmol), 1-(3-bromo-4-chlorophenyl)-2-(-6-chloro-2-pyridinyl)ethanone was obtained as a pale yellow solid existing as a mixture of ketone and enol tautomers. 1H NMR (CDCl3) of ketone: δ 8.30 (d, 1H), 7.92 (dd, 1H), 7.69–7.54 (m, 2H), 7.24 (m, 2H), 4.42 (s, 2H); MS m/z 344 (M+1).
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[Cl:13])[C:5]([O:7]CC)=O.[Cl:14][C:15]1[N:20]=[C:19]([CH3:21])[CH:18]=[CH:17][CH:16]=1>>[Br:1][C:2]1[CH:3]=[C:4]([C:5](=[O:7])[CH2:21][C:19]2[CH:18]=[CH:17][CH:16]=[C:15]([Cl:14])[N:20]=2)[CH:10]=[CH:11][C:12]=1[Cl:13]

Inputs

Step One
Name
Quantity
42.6 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OCC)C=CC1Cl
Step Two
Name
Quantity
18.7 mL
Type
reactant
Smiles
ClC1=CC=CC(=N1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1Cl)C(CC1=NC(=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.